2-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-9-7-13(20-15-9)14-12(16)8-21(17,18)11-5-3-10(19-2)4-6-11/h3-7H,8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRNGBNBWZCAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)acetamide typically involves multiple steps:
-
Formation of the Methoxyphenyl Sulfonyl Intermediate
Starting Material: 4-methoxybenzenesulfonyl chloride.
Reaction: This compound is reacted with an appropriate base (e.g., triethylamine) to form the sulfonyl intermediate.
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Synthesis of the Methylisoxazole Intermediate
Starting Material: 3-methylisoxazole.
Reaction: This intermediate is synthesized via a cycloaddition reaction involving nitrile oxides and alkynes.
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Coupling Reaction
Reaction: The methoxyphenyl sulfonyl intermediate is coupled with the methylisoxazole intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
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Final Acetamide Formation
Reaction: The coupled product is then reacted with acetic anhydride to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
-
Reduction
- Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
-
Substitution
- The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies suggest that 2-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)acetamide and similar compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanisms of action include:
- Inhibition of Cell Proliferation : The compound has shown the ability to inhibit cell growth in cancer lines such as MCF-7 (breast cancer) and LoVo (colon cancer).
- Induction of Apoptosis : Treatment with this compound has resulted in increased apoptosis rates, indicating its potential as an anticancer agent.
Case Study: Anticancer Activity
A study evaluated the effects of related sulfonamide derivatives on the MCF-7 cell line:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15.6 | Apoptosis induction |
| Thiadiazole Derivative A | LoVo | 2.44 | Apoptosis induction |
| Diarylsulfonamide B | MCF-7 | 23.29 | Cell cycle arrest |
Antimicrobial Applications
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Preliminary evaluations indicate that it may effectively inhibit the growth of bacteria and fungi.
Case Study: Antimicrobial Activity
A study on oxadiazole derivatives highlighted their antifungal properties:
| Compound | Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Oxadiazole Derivative C | Fusarium oxysporum | 50 |
| Sulfonamide Derivative D | Staphylococcus aureus | 32 |
Synthesis and Structural Insights
The synthesis of this compound typically involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate isoxazole derivative under controlled conditions to ensure high yields and purity.
Mechanism of Action
The mechanism of action of 2-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and acetamide groups can form hydrogen bonds with active sites, while the isoxazole ring can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of a 4-methoxyphenyl sulfonyl group and a 3-methylisoxazol-5-yl substituent. Below is a comparative analysis with analogs from the evidence, focusing on structural variations and reported biological activities:
Table 1: Structural and Functional Comparison of Analogous Acetamide Derivatives
Key Observations:
Sulfonyl vs. Acetamide Linkers: The 4-methoxyphenyl sulfonyl group in the target compound distinguishes it from analogs like 3.1.3 (), which uses a chlorophenoxy linker. Sulfonyl groups are known to improve metabolic stability compared to ether or ester linkages . The compound in replaces the methoxy group with an amino substituent on the phenyl ring, which may alter solubility and target affinity .
Isoxazole Modifications: The 3-methylisoxazol-5-yl group is shared with derivatives in , where it is fused with indolinone scaffolds. These compounds exhibit moderate-to-high logP values (5.4–5.8), suggesting enhanced membrane permeability .
Biological Activity Trends: Thiazole derivatives like 3.1.3 () demonstrate antitumor activity, highlighting the importance of heterocyclic diversity in drug design. Patent compounds () with methoxyphenyl or pyridinyl groups suggest interest in kinase or nucleic acid-binding targets, though mechanistic details are undisclosed .
Q & A
Q. What are the recommended synthetic routes for 2-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)acetamide?
The synthesis of structurally related acetamide derivatives typically involves multi-step reactions. A common approach includes sulfonylation of the 4-methoxyphenyl group followed by coupling with the 3-methylisoxazole amine moiety. For example, analogous compounds are synthesized via condensation reactions using intermediates like 4-methoxybenzenesulfonyl chloride and activated acetamide precursors under controlled pH and temperature conditions. Characterization of intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures reaction progress .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm molecular structure and substituent positions.
- High-resolution mass spectrometry (HRMS) for exact mass determination.
- Infrared (IR) spectroscopy to identify functional groups (e.g., sulfonyl, acetamide).
- X-ray crystallography for resolving 3D molecular geometry, as demonstrated in studies of related acetamide derivatives .
Q. What safety protocols should be followed when handling this compound?
Based on structurally similar sulfonamide-acetamide compounds:
- Use personal protective equipment (PPE): gloves, lab coat, and goggles.
- Work in a fume hood to avoid inhalation of dust/aerosols.
- Store in airtight containers away from heat, moisture, and incompatible substances (e.g., strong oxidizers).
- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15+ minutes and seek medical attention .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?
SAR studies require systematic modification of substituents (e.g., methoxy, sulfonyl, isoxazole groups) followed by bioactivity assays. For example:
- Step 1 : Synthesize analogs with variations in the 4-methoxyphenyl or 3-methylisoxazole moieties.
- Step 2 : Evaluate anti-inflammatory or antimicrobial activity using standardized assays (e.g., inhibition of cyclooxygenase for anti-exudative effects).
- Step 3 : Use computational modeling (e.g., molecular docking) to correlate structural features with activity. This approach is validated in studies on analogous triazole and thiadiazole derivatives .
Q. What experimental design principles apply to assessing this compound’s biological activity?
Adopt a split-plot design to account for multiple variables (e.g., dosage, exposure time). For example:
- Primary plots : Test different concentrations of the compound.
- Subplots : Evaluate biological endpoints (e.g., enzyme inhibition, cytotoxicity).
- Replicates : Use ≥4 replicates per treatment group to ensure statistical power.
- Controls : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls. This methodology is supported by pharmacological studies using randomized block designs .
Q. How can researchers evaluate the environmental impact of this compound?
Follow the INCHEMBIOL framework to assess:
- Environmental fate : Determine solubility, stability, and degradation pathways (e.g., hydrolysis under varying pH).
- Ecotoxicology : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna for aquatic toxicity).
- Bioaccumulation : Measure partition coefficients (log P) and bioconcentration factors (BCF).
- Long-term monitoring : Track residues in soil/water systems using LC-MS/MS. These steps align with environmental risk assessment protocols .
Notes on Evidence Usage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
